Miyaura Borylation Rate and Yield Advantage
In a direct three-catalyst comparison for Miyaura borylation and subsequent C–C cross-coupling of phenothiazine, phenoxazine, carbazole, and quinoxaline-based precursors, Pd(dppf)Cl2 was identified as the best-performing catalyst, delivering excellent yields exceeding 98% within 30 minutes. In contrast, Pd(PPh3)4 and Pd(PPh3)2Cl2 required 20–24 hours to achieve only moderate to good yields of the desired products [1].
| Evidence Dimension | Borylation and C–C cross-coupling yield and reaction time |
|---|---|
| Target Compound Data | Yield >98%, reaction time ~30 min |
| Comparator Or Baseline | Pd(PPh3)4: moderate to good yields, 20–24 h; Pd(PPh3)2Cl2: moderate to good yields, 20–24 h |
| Quantified Difference | ≥40-fold reduction in reaction time (30 min vs. 20–24 h); yield advantage of at least 20–30 percentage points (moderate-to-good vs. >98%) |
| Conditions | Miyaura borylation and Suzuki/Stille C–C cross-coupling of heterocyclic chromophoric precursors; catalysts screened under parallel reaction conditions (Catalysts 2022, 12, 1292) |
Why This Matters
For procurement decisions, the 40× faster reaction time directly translates to higher throughput in parallel synthesis and reduced energy/labor costs, making Pd(dppf)Cl2 the economically rational choice for borylation-dependent workflows.
- [1] Nhari, L. M.; Bifari, E. N.; Al-Marhabi, A. R.; Al-Ghamdi, H. A.; Al-Ghamdi, S. N.; Al-Zahrani, F. A. M.; Al-Footy, K. O.; El-Shishtawy, R. M. Synthesis of Novel Key Chromophoric Intermediates via C–C Coupling Reactions. Catalysts 2022, 12 (10), 1292. DOI: 10.3390/catal12101292 View Source
